molecular formula C13H12ClF7N2O B11479800 N-{2-[(3-chloro-4-fluorophenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}-2-methylpropanamide

N-{2-[(3-chloro-4-fluorophenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}-2-methylpropanamide

Cat. No.: B11479800
M. Wt: 380.69 g/mol
InChI Key: JHBNPKDFJZTMFA-UHFFFAOYSA-N
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Description

N-{2-[(3-chloro-4-fluorophenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}-2-methylpropanamide is a synthetic organic compound characterized by its unique chemical structure, which includes a hexafluoropropan-2-yl group and a substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(3-chloro-4-fluorophenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}-2-methylpropanamide typically involves multiple steps:

    Formation of the Amino Intermediate: The initial step involves the reaction of 3-chloro-4-fluoroaniline with hexafluoroacetone to form the intermediate 2-[(3-chloro-4-fluorophenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-ol.

    Amidation Reaction: The intermediate is then reacted with 2-methylpropanoyl chloride in the presence of a base such as triethylamine to yield the final product, this compound.

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. This involves:

    Optimized Reaction Conditions: Controlling temperature, solvent choice, and reaction time to maximize efficiency.

    Purification Steps: Utilizing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(3-chloro-4-fluorophenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}-2-methylpropanamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups on the phenyl ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed depend on the specific reactions and conditions used. For example, nucleophilic substitution can yield derivatives with different substituents on the phenyl ring.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules

Biology and Medicine

In medicinal chemistry, N-{2-[(3-chloro-4-fluorophenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}-2-methylpropanamide is investigated for its potential as a pharmaceutical agent. Its fluorinated groups can enhance metabolic stability and bioavailability.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its chemical stability and unique properties.

Mechanism of Action

The mechanism by which N-{2-[(3-chloro-4-fluorophenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}-2-methylpropanamide exerts its effects involves interactions with specific molecular targets. These targets can include enzymes or receptors, where the compound can act as an inhibitor or modulator, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine: Known for its use in cancer therapy.

    2-Propenamide, N-[4-[(3-chloro-4-fluorophenyl)amino]-7-[3-methyl-3-(4-methyl-1-piperazinyl)-1-butyn-1-yl]-6-quinazolinyl]-4-methylbenzenesulfonate: Another compound with similar structural motifs used in various applications.

Uniqueness

What sets N-{2-[(3-chloro-4-fluorophenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}-2-methylpropanamide apart is its hexafluoropropan-2-yl group, which imparts unique chemical and physical properties, making it particularly valuable in applications requiring high stability and specific reactivity.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C13H12ClF7N2O

Molecular Weight

380.69 g/mol

IUPAC Name

N-[2-(3-chloro-4-fluoroanilino)-1,1,1,3,3,3-hexafluoropropan-2-yl]-2-methylpropanamide

InChI

InChI=1S/C13H12ClF7N2O/c1-6(2)10(24)23-11(12(16,17)18,13(19,20)21)22-7-3-4-9(15)8(14)5-7/h3-6,22H,1-2H3,(H,23,24)

InChI Key

JHBNPKDFJZTMFA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC(C(F)(F)F)(C(F)(F)F)NC1=CC(=C(C=C1)F)Cl

Origin of Product

United States

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